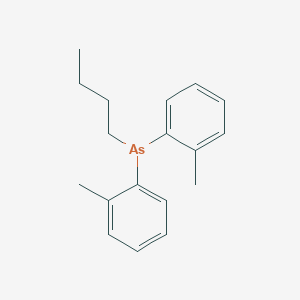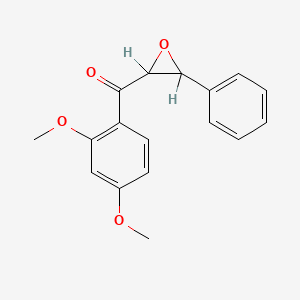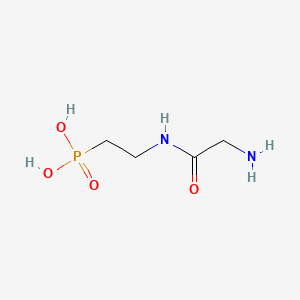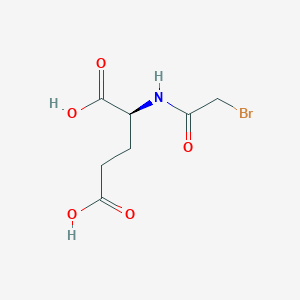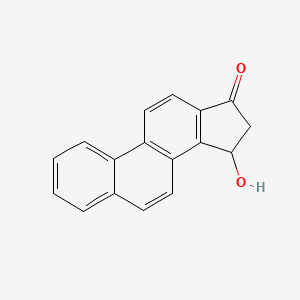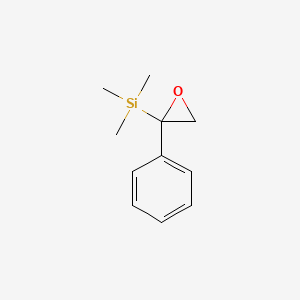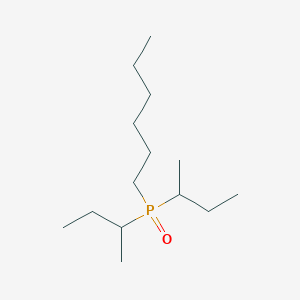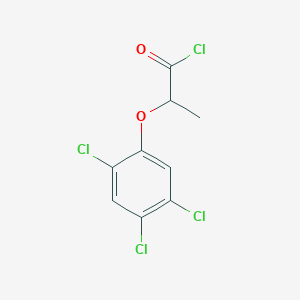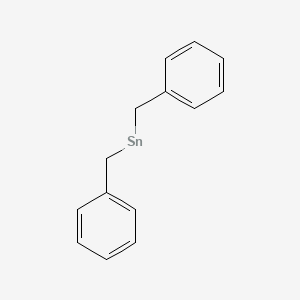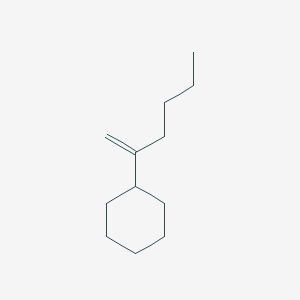
(Hex-1-en-2-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hex-1-en-2-yl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexane ring with a hex-1-en-2-yl substituent. Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single-bonded to other atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (Hex-1-en-2-yl)cyclohexane can be achieved through various synthetic routes. One common method involves the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction proceeds as follows:
C6H11OH→C6H10+H2O
The crude product is then purified by treatment with sodium hydrogen carbonate to remove traces of acid and water .
Industrial Production Methods
Industrial production of cyclohexane derivatives often involves catalytic hydrogenation of benzene. The process typically uses a nickel or platinum catalyst under high pressure and temperature conditions. The resulting cyclohexane can then be further functionalized to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(Hex-1-en-2-yl)cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone or cyclohexanol.
Reduction: Reduction reactions can convert cyclohexanone back to cyclohexanol.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexanol
Substitution: Halogenated cyclohexane derivatives
Applications De Recherche Scientifique
(Hex-1-en-2-yl)cyclohexane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid membranes and as a model compound for studying hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which (Hex-1-en-2-yl)cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and pathways. For example, in biological systems, it may interact with lipid membranes, affecting their fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group.
Cyclohexanone: A cyclohexane derivative with a ketone group
Uniqueness
(Hex-1-en-2-yl)cyclohexane is unique due to the presence of the hex-1-en-2-yl substituent, which imparts distinct chemical and physical properties. This substituent allows for additional functionalization and reactivity compared to simpler cyclohexane derivatives .
Propriétés
Numéro CAS |
54248-57-6 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
hex-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C12H22/c1-3-4-8-11(2)12-9-6-5-7-10-12/h12H,2-10H2,1H3 |
Clé InChI |
JDCBUYRMEWEJSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
